
Methyl 3-ethoxy-4-methoxybenzoate
Overview
Description
Methyl 3-ethoxy-4-methoxybenzoate (CAS: 97966-31-9; molecular formula: C₁₁H₁₄O₄; molecular weight: 210.23 g/mol) is a benzoic acid derivative featuring two alkoxy substituents: an ethoxy group at the 3-position and a methoxy group at the 4-position of the aromatic ring . This compound is typically stored under dry, room-temperature conditions to preserve stability. The substitution pattern on the aromatic ring influences its physicochemical properties, such as solubility, melting point, and reactivity, which are critical for its applications in pharmaceuticals, agrochemicals, or material science.
Preparation Methods
Alternative Pathways via Protected Intermediates
Silyl-Protection Strategy
To enhance regioselectivity, temporary protection of one hydroxyl group can be employed.
Step 1: Silylation of 3,4-Dihydroxybenzoic Acid
- Reagents : Hexamethyldisilazane (HMDS).
- Conditions : Reflux in toluene, yielding 3-(trimethylsiloxy)-4-hydroxybenzoic acid.
Step 2: Ethoxylation of the Free 4-Hydroxyl Group
Step 3: Desilylation and Methoxylation
Step 4: Esterification
- As previously described.
Advantages : Avoids competing alkylation, achieving >90% purity.
Green Chemistry Approaches Using Aqueous Solvents
The patent WO2019100786A1 highlights water as an effective solvent for ethoxylation, reducing organic waste. Adapting this for methyl 3-ethoxy-4-methoxybenzoate:
- Base : NaOH (1.1–1.5 equiv relative to substrate).
- Catalyst : Tetrabutylammonium fluoride (0.1–0.5 equiv).
- Alkylating Agent : Bromoethane (1.1–1.5 equiv).
- Temperature : 0–60°C (optimal: 25°C).
Typical Yield : 95% for 3-ethoxy-4-methoxybenzaldehyde, suggesting comparable results for benzoate systems with optimized esterification.
Comparative Analysis of Synthetic Methods
Method | Conditions | Yield | Purity | Key Advantage |
---|---|---|---|---|
Sequential Alkylation | DMF/K₂CO₃ → H₂O/NaOH/TBAF → H₂SO₄/MeOH | 80–85% | 98% | No protecting groups required |
Silyl-Protected Route | HMDS → NaOH/TBAF → K₂CO₃/MeI | 88–90% | 99% | High regioselectivity |
Aqueous Phase Ethoxylation | H₂O/NaOH/TBAF → esterification | 85–90% | 97% | Environmentally friendly |
Industrial Scalability and Cost Considerations
Industrial production favors aqueous-phase ethoxylation due to:
- Low solvent cost : Water replaces DMF or toluene.
- Simplified workup : Filtration isolates the product directly.
- Catalyst reuse : Tetrabutylammonium salts can be recovered.
Raw material costs for a 1 kg batch:
- Isovanillin: $200/kg (hypothetical, assuming similar to vanillin).
- Bromoethane: $150/kg.
- TBAF: $500/kg (offset by low catalyst loading).
Chemical Reactions Analysis
Hydrolysis Reactions
Methyl 3-ethoxy-4-methoxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-ethoxy-4-methoxybenzoic acid.
Key conditions and outcomes:
Reaction Type | Reagents/Conditions | Products | References |
---|---|---|---|
Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 3-Ethoxy-4-methoxybenzoic acid + MeOH | |
Basic Hydrolysis (Saponification) | NaOH, H₂O, Δ | Sodium 3-ethoxy-4-methoxybenzoate |
-
Mechanism : Acidic conditions protonate the ester carbonyl, enhancing nucleophilic attack by water. Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester bond.
Nucleophilic Substitution
The ethoxy and methoxy groups participate in nucleophilic substitution reactions, particularly under acidic or basic catalysis.
Examples include:
Reaction | Reagents/Conditions | Products | References |
---|---|---|---|
Demethylation | BBr₃, CH₂Cl₂, 0°C → RT | 3-Ethoxy-4-hydroxybenzoic acid | |
Ethoxy Group Replacement | HI, Δ | 3-Iodo-4-methoxybenzoate derivative |
-
Selectivity : The methoxy group at the para position exhibits greater stability under mild conditions compared to the ethoxy group .
Oxidation Reactions
The compound’s aromatic ring and substituents undergo oxidation under controlled conditions.
Notable transformations:
Oxidizing Agent | Conditions | Products | References |
---|---|---|---|
KMnO₄ | H₂O, Δ | 3-Ethoxy-4-methoxybenzene-1,2-diol | |
Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage to dicarboxylic acid derivatives |
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Outcome : Oxidation primarily targets the aromatic ring’s electron-rich regions, forming diols or breaking the ring structure.
Ester Exchange Reactions
The methyl ester group can undergo transesterification with alcohols in the presence of acid/base catalysts.
Alcohol | Catalyst | Products | References |
---|---|---|---|
Ethanol | H₂SO₄, reflux | Ethyl 3-ethoxy-4-methoxybenzoate | |
Benzyl Alcohol | Ti(OEt)₄, Δ | Benzyl 3-ethoxy-4-methoxybenzoate |
-
Efficiency : Reactions proceed with >80% yield when using excess alcohol and catalytic acid.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming phenolic byproducts.
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic environments.
Scientific Research Applications
Chemical Applications
Intermediate in Organic Synthesis
Methyl 3-ethoxy-4-methoxybenzoate serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a valuable building block in synthetic chemistry. For instance, it can be utilized to synthesize pharmaceuticals and agrochemicals by undergoing reactions such as oxidation, reduction, and substitution .
Reactivity and Transformations
The compound can participate in several types of reactions:
- Oxidation: It can be oxidized to yield corresponding carboxylic acids.
- Reduction: The ester group can be reduced to form alcohols.
- Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under specific conditions .
Biological Applications
Potential Biological Activities
Research has indicated that this compound may exhibit various biological activities. Studies have explored its interactions with biomolecules, suggesting potential effects on enzymatic pathways and cellular processes. This compound's structure, particularly the presence of ethoxy and methoxy groups, may influence its reactivity and binding affinity to biological targets .
Drug Development
this compound is being investigated for its therapeutic properties. It has been identified as a precursor for the synthesis of gefitinib, a drug used in cancer treatment. This highlights its significance in medicinal chemistry and the development of novel therapeutic agents .
Industrial Applications
Fragrance and Flavor Production
In the industrial sector, this compound is utilized in the production of fragrances and flavors. Its aromatic properties make it suitable for use in cosmetic formulations and food products, contributing to their sensory attributes .
Specialty Chemicals
The compound is also employed in the manufacture of specialty chemicals, which are used in various applications ranging from agriculture to materials science. Its versatility allows for tailored modifications that meet specific industrial needs .
Case Study 1: Synthesis of Gefitinib
A significant application of this compound is its role as an intermediate in the synthesis of gefitinib. Research has documented the synthetic pathway involving this compound, demonstrating its utility in creating effective cancer treatments.
In a study assessing the biological activity of this compound, researchers investigated its interaction with specific enzymes involved in metabolic pathways. The findings suggested potential inhibitory effects that warrant further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 3-ethoxy-4-methoxybenzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of metabolites with distinct biological activities. The presence of ethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Physicochemical Properties
The positional and functional diversity of substituents on benzoate esters significantly alters their properties. Below is a comparative analysis with key analogs (Table 1):
Table 1: Comparison of Methyl 3-Ethoxy-4-Methoxybenzoate and Analogs
Key Observations :
- Substituent Effects: The ethoxy group in this compound increases steric hindrance and lipophilicity compared to Methyl 4-methoxybenzoate, which lacks the 3-ethoxy group . Benzyloxy vs. Ethoxy: Methyl 4-benzyloxy-3-methoxybenzoate exhibits higher molecular weight (272.30 g/mol) and lipophilicity due to the bulky benzyl group, making it suitable for prodrug designs . Amino/Hydroxy Groups: Methyl 3-amino-4-hydroxybenzoate (167.16 g/mol) has enhanced polarity and hydrogen-bonding capacity, favoring solubility in aqueous media .
- Ester Group Variations :
Example :
- Methyl 3-amino-4-hydroxybenzoate (CAS: 536-25-4) is synthesized via nitration followed by reduction, highlighting the reactivity of amino groups in electrophilic substitution reactions .
Research Findings and Trends
Recent studies emphasize the role of substituent engineering in tuning bioactivity:
- Antimicrobial Activity: Methyl 4-methoxybenzoate derivatives demonstrate moderate antibacterial properties, while amino-substituted analogs show higher efficacy due to improved cell membrane penetration .
- Metabolic Stability : Ethoxy and benzyloxy groups in this compound and its analogs resist enzymatic hydrolysis better than methoxy groups alone, prolonging half-life in biological systems .
Biological Activity
Methyl 3-ethoxy-4-methoxybenzoate is an aromatic ester that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to a benzoate structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry, organic synthesis, and agriculture.
- Molecular Formula : C11H14O4
- Molecular Weight : Approximately 210.23 g/mol
- Functional Groups : Ethoxy group (-OCH2CH3) and methoxy group (-OCH3)
The structural features of this compound allow it to engage in various chemical transformations, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of metabolites with distinct biological activities. Its antioxidant properties are particularly noteworthy, as they are linked to its capacity to donate electrons and neutralize free radicals, thus providing protective effects against oxidative stress .
Biological Activities
This compound has been investigated for several biological activities:
Data Table: Summary of Biological Activities
Biological Activity | Description | Reference |
---|---|---|
Antioxidant | Neutralizes free radicals; protects against oxidative stress | |
Antimicrobial | Effective against various bacterial strains | |
Anti-inflammatory | Modulates inflammation pathways (specific studies needed) | |
Therapeutic Potential | Investigated as a precursor in drug development |
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using various assays. The compound demonstrated a significant ability to scavenge free radicals, with an EC50 value indicating effective neutralization at low concentrations.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a natural preservative or therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Methyl 3-ethoxy-4-methoxybenzoate to maximize yield and purity?
- Methodological Answer : The synthesis typically involves esterification and substitution reactions. Key steps include:
- Reaction Conditions : Reflux in solvents like ethanol or dichloromethane under acidic or basic catalysis (e.g., sulfuric acid or sodium methoxide) .
- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Yield Optimization : Control reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for nucleophile-to-substrate) to minimize side products like hydrolyzed esters .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy at C4, ethoxy at C3) and ester carbonyl signals (~168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., , expected 210.0892) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying steric effects of substituents .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Drug Intermediate : Used to synthesize bioactive derivatives (e.g., anti-inflammatory or anticancer agents) via functional group modifications (e.g., bromination, formylation) .
- Enzyme Inhibition Studies : Test interactions with target enzymes (e.g., cyclooxygenase-2) using kinetic assays and molecular docking simulations .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Electronic Effects : The ethoxy group (-OCHCH) is electron-donating, activating the ring for EAS at the para position relative to the methoxy group. Compare with brominated analogs (e.g., Methyl 3-bromo-5-ethoxy derivatives) to assess deactivation trends .
- Steric Hindrance : Use computational models (DFT calculations) to evaluate substituent bulkiness and regioselectivity in reactions like nitration or sulfonation .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC protocols) to minimize variability .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent modifications (e.g., replacing methoxy with fluorine) with activity changes using QSAR models .
- Metabolite Profiling : Use HPLC-MS to identify degradation products or active metabolites that may explain discrepancies .
Q. How can this compound be utilized in designing liquid crystals or polymers?
- Methodological Answer :
- Liquid Crystal Synthesis : Incorporate into mesogens by coupling with aromatic diols (e.g., 4,4'-biphenol) via Mitsunobu or Ullmann reactions. Characterize phase transitions using differential scanning calorimetry (DSC) .
- Polymer Functionalization : Graft onto polymer backbones (e.g., polystyrene) using radical initiators. Assess thermal stability via thermogravimetric analysis (TGA) .
Properties
IUPAC Name |
methyl 3-ethoxy-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOQKFPBWQJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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